1-Ethyl-3-methylcyclohexane

描述

IUPAC Nomenclature and Molecular Geometry

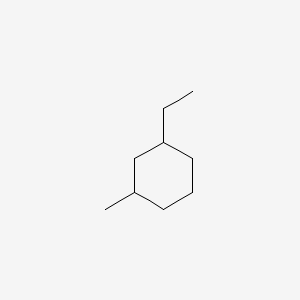

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, where the cyclohexane ring serves as the parent structure with two alkyl substituents attached at specific positions. The molecular formula C₉H₁₈ indicates a saturated hydrocarbon containing nine carbon atoms and eighteen hydrogen atoms, resulting in a molecular weight of 126.24 grams per mole. The compound's systematic name reflects the positioning of an ethyl group (-CH₂CH₃) at carbon-1 and a methyl group (-CH₃) at carbon-3 of the cyclohexane ring.

The three-dimensional molecular geometry of this compound is characterized by the chair conformation typical of cyclohexane derivatives. In this conformation, the carbon-carbon-carbon bond angles approximate the tetrahedral angle of 109.5 degrees, minimizing angle strain throughout the ring structure. The compound's structure can be represented by the Simplified Molecular Input Line Entry System notation CCC1CCCC(C1)C, which describes the connectivity pattern of atoms within the molecule. The International Chemical Identifier for this compound is InChI=1S/C9H18/c1-3-9-6-4-5-8(2)7-9/h8-9H,3-7H2,1-2H3, providing a unique textual identifier for the molecular structure.

The Chemical Abstracts Service registry number 3728-55-0 uniquely identifies this compound in chemical databases and literature. The molecular geometry exhibits specific stereochemical features due to the presence of two chiral centers at the carbon atoms bearing the ethyl and methyl substituents. These stereochemical elements contribute to the existence of multiple stereoisomeric forms, each with distinct three-dimensional arrangements and corresponding physical and chemical properties.

Cis-Trans Isomerism in 1,3-Disubstituted Cyclohexanes

The 1,3-disubstituted cyclohexane framework of this compound gives rise to cis-trans isomerism, a fundamental type of stereoisomerism observed in substituted cyclic compounds. In the cis isomer, both the ethyl and methyl substituents are positioned on the same side of the cyclohexane ring's general plane, while in the trans isomer, the substituents are located on opposite sides of this plane. This spatial relationship between substituents significantly influences the molecule's conformational preferences and energetic stability.

The cis isomer of this compound can adopt conformations where both substituents occupy either equatorial positions or both occupy axial positions during chair interconversion. When both substituents are in equatorial positions, the molecule experiences minimal steric strain and represents the most stable conformational arrangement. Conversely, when both substituents are forced into axial positions, significant 1,3-diaxial interactions occur, resulting in substantial destabilization of approximately 5.4 kilocalories per mole compared to the diequatorial arrangement.

The trans isomer exhibits different conformational behavior, with one substituent occupying an axial position while the other resides in an equatorial position. This axial-equatorial arrangement in trans-1,3-dimethylcyclohexane systems typically results in an intermediate energy level of approximately 1.8 kilocalories per mole above the most stable diequatorial cis form. The energy difference between these isomeric forms reflects the balance between steric interactions and conformational flexibility inherent in the cyclohexane ring system.

Experimental studies have demonstrated that the cis isomer generally represents the more thermodynamically stable form in 1,3-disubstituted cyclohexanes when both substituents can adopt equatorial positions simultaneously. This stability preference arises from the elimination of unfavorable gauche interactions and 1,3-diaxial repulsions that would otherwise destabilize the molecular structure.

Steric and Electronic Effects of Ethyl/Methyl Group Interactions

The steric and electronic interactions between ethyl and methyl substituents in this compound significantly influence the molecule's conformational behavior and relative stability. Steric interactions arise from the spatial overlap of electron clouds when atoms or groups are brought into close proximity, resulting in repulsive forces that destabilize molecular conformations. In the context of 1,3-disubstituted cyclohexanes, these interactions are particularly pronounced when substituents adopt axial orientations.

When both the ethyl and methyl groups occupy axial positions in the cis isomer, they experience direct 1,3-diaxial interactions with each other and with axial hydrogen atoms on the cyclohexane ring. These interactions contribute approximately 3.7 kilocalories per mole of destabilization energy, making such conformations highly unfavorable. The magnitude of this interaction reflects the combined steric bulk of both substituents and their proximity in the axial orientation.

The gauche interactions between substituents also play a crucial role in determining conformational preferences. In chair conformations where substituents occupy equatorial positions, gauche interactions are minimized, contributing to the enhanced stability of these arrangements. The diequatorial conformation of cis-1,3-dimethylcyclohexane completely eliminates gauche-butane interactions, resulting in the most stable possible arrangement.

Electronic effects, while generally less significant than steric factors in saturated hydrocarbon systems, contribute to the overall energetic profile of this compound conformers. The inductive effects of alkyl substituents provide electron density to the cyclohexane ring, potentially influencing bond lengths and angles. However, these electronic contributions are typically overshadowed by the dominant steric effects in determining conformational preferences.

The relative energetic contributions of different interactions can be summarized in the following table:

| Interaction Type | Energy Contribution (kcal/mol) | Conformational Impact |

|---|---|---|

| Methyl 1,3-diaxial | 1.70 | Strong destabilization |

| Ethyl 1,3-diaxial | 1.75 | Strong destabilization |

| Methyl-Methyl syn-axial | 3.7 | Very strong destabilization |

| Gauche-butane | 0.9 | Moderate destabilization |

| Equatorial placement | 0.0 | Reference state |

The entropic contributions to conformational equilibria also merit consideration, particularly for the ethyl substituent. Due to the larger number of possible conformations available to the ethyl group compared to methyl, entropic factors reduce the effective A-value from what would be predicted based purely on enthalpic terms. This entropic contribution explains why the A-values of ethyl and methyl groups are remarkably similar despite the larger size of the ethyl group.

属性

IUPAC Name |

1-ethyl-3-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-3-9-6-4-5-8(2)7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDVMPHNQKRNNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864893 | |

| Record name | 1-Ethyl-3-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3728-55-0 | |

| Record name | 1-Ethyl-3-methylcyclohexane (cis,trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003728550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethyl-3-methylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethyl-3-methylcyclohexane (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Method Description

A common and effective route to synthesize cis-1-ethyl-3-methylcyclohexane is the catalytic hydrogenation of 1-ethyl-3-methylcyclohexene. This reaction involves the addition of hydrogen across the double bond of the cyclohexene ring, saturating it to form the cyclohexane derivative.

- Catalysts: Palladium on carbon (Pd/C) is widely used due to its high activity and selectivity.

- Conditions: Typically performed at room temperature and atmospheric pressure.

- Stereochemical Outcome: The hydrogenation of the cis-alkene precursor generally retains the cis configuration in the product, favoring the formation of cis-1-ethyl-3-methylcyclohexane.

Industrial Application

In industrial settings, this hydrogenation is optimized by adjusting:

- Catalyst loading

- Hydrogen pressure (sometimes elevated for faster reaction)

- Temperature control to prevent isomerization or over-reduction

This method yields high purity cis isomer with good efficiency, suitable for large-scale production.

Reaction Scheme

$$

\text{1-Ethyl-3-methylcyclohexene} + H_2 \xrightarrow[\text{Pd/C}]{\text{RT, atm}} \text{cis-1-Ethyl-3-methylcyclohexane}

$$

Stereoselective Alkylation of Cyclohexane Derivatives

Method Description

Another approach involves the direct alkylation of cyclohexane or substituted cyclohexane intermediates under conditions that favor kinetic control to produce the desired cis isomer.

- Reagents: Alkyl halides or organometallic reagents for ethyl and methyl group introduction.

- Conditions: Low temperature and choice of solvent polarity to minimize ring flipping and favor equatorial substitution.

- Stereochemical Control: The larger ethyl group preferentially occupies the equatorial position, while the methyl group occupies the axial or equatorial position depending on reaction conditions, influencing the cis/trans ratio.

Challenges

- Controlling stereochemistry requires precise reaction conditions.

- Ring flipping can lead to isomer mixtures.

- Purification may be necessary to isolate the desired isomer.

Isomerization and Mixture Preparation

Thermal Isomerization

Heating mixtures of cis and trans isomers at elevated temperatures can lead to isomerization, producing equilibrium mixtures of 1-ethyl-3-methylcyclohexane isomers.

- Temperature: High temperatures promote ring flipping and substituent migration.

- Outcome: Mixtures of cis and trans isomers with varying ratios depending on conditions.

Application

This method is used when a mixture of isomers is acceptable or desired for further chemical transformations.

Analytical Data and Reaction Conditions Summary

| Preparation Method | Catalyst/Reagents | Conditions | Stereochemical Outcome | Notes |

|---|---|---|---|---|

| Catalytic hydrogenation | Pd/C | Room temp, atmospheric pressure | Predominantly cis isomer | High yield, industrially scalable |

| Stereoselective alkylation | Alkyl halides, organometallics | Low temp, controlled solvent | Cis/trans ratio depends on conditions | Requires careful control and purification |

| Thermal isomerization | None (heat-induced) | Elevated temperature | Equilibrium cis/trans mixture | Used for isomer mixture preparation |

Research Findings and Notes

- The cis isomer is favored in hydrogenation due to the stereochemistry of the starting alkene and catalyst surface interactions.

- NMR spectroscopy is essential for confirming the stereochemistry of the product, with characteristic coupling constants and NOE correlations distinguishing cis from trans isomers.

- Gas chromatography coupled with mass spectrometry (GC-MS) is used for quantification and purity assessment.

- Industrial processes optimize catalyst type, pressure, and temperature to maximize yield and minimize side reactions.

- Oxidation and substitution reactions of this compound are also documented but are beyond the scope of preparation methods.

化学反应分析

1-Ethyl-3-methylcyclohexane undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert this compound into simpler hydrocarbons. Hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, is often used for this purpose.

Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring. For example, reacting this compound with chlorine or bromine under UV light can produce halogenated derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield alcohols, ketones, or carboxylic acids, while halogenation typically results in the formation of haloalkanes .

科学研究应用

Chemical Properties and Structure

1-Ethyl-3-methylcyclohexane, with the molecular formula , exists as a cyclic compound featuring an ethyl group and a methyl group attached to a cyclohexane ring. Its unique stereochemistry allows for diverse interactions and applications in research and industry.

Chemistry

- Model Compound : this compound is frequently used as a model compound in stereochemistry studies. It aids in understanding the conformational dynamics of cyclohexane derivatives, particularly in assessing the stability of various chair conformations.

- Synthesis Precursor : The compound serves as a precursor for synthesizing other organic compounds, including pharmaceuticals. Its reactivity can be harnessed in various organic reactions, making it valuable for synthetic chemists.

Biology

Medicine

- Pharmaceutical Development : The compound is being explored as a building block in the synthesis of pharmaceutical agents. Its structural characteristics may enhance the efficacy of certain drugs by improving their pharmacokinetic properties.

Solvent and Intermediate

This compound is utilized as a solvent in chemical reactions and as an intermediate in the production of various materials. Its stability and solubility properties make it suitable for use in industrial processes.

Chemical Feedstock

The compound acts as a feedstock for producing specialty chemicals, including those used in coatings, adhesives, and other industrial products. Its ability to undergo isomerization under high temperatures allows for the generation of different isomers with distinct reactivities.

Case Study 1: Membrane Fluidity Impact

A study investigated the effects of alkylated cyclohexanes on membrane fluidity. Results indicated that cis-1-ethyl-3-methylcyclohexane significantly altered membrane dynamics, which could enhance drug delivery efficacy by facilitating better permeation through lipid bilayers.

Case Study 2: Synthesis of Antimicrobial Agents

Research into related cyclohexane derivatives revealed that certain compounds exhibited antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could be further studied for its potential to serve as a precursor in developing new antimicrobial agents.

作用机制

The mechanism of action of 1-ethyl-3-methylcyclohexane involves its interactions with other molecules through various chemical reactions. As a cycloalkane, it can participate in reactions that alter its structure and properties. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, the compound may interact with oxidizing agents to form new products, while in substitution reactions, it may react with halogens to produce halogenated derivatives .

相似化合物的比较

Structural and Conformational Features

- Nomenclature: The ethyl group receives priority in numbering due to alphabetical order (ethyl before methyl), resulting in the name 1-ethyl-3-methylcyclohexane .

- Isomerism : The cis isomer (both substituents on the same face of the ring) exhibits greater stability when substituents adopt equatorial positions to minimize 1,3-diaxial interactions. In contrast, the trans isomer places substituents on opposite faces, leading to distinct steric and electronic properties .

- Conformational Stability : The cis-1-ethyl-3-methylcyclohexane diequatorial conformation is thermodynamically favored over diaxial arrangements due to reduced van der Waals repulsion between substituents .

Physical and Chemical Properties

- Analogous cyclohexane derivatives, such as methylcyclohexane (CAS: 108-87-2), have boiling points around 101°C, providing a reference for volatility .

Comparison with Similar Compounds

Structural Analogues in the Cyclohexane Family

Table 1: Comparison of Cyclohexane Derivatives

Key Observations:

Substituent Position Effects: this compound vs. 1-Ethyl-2-methylcyclohexane: The 1,3-disubstitution in the former introduces greater steric strain compared to 1,2-disubstitution. This difference influences conformational stability and reactivity . Methylcyclohexane: A monosubstituted analogue with simpler steric demands, widely used as a solvent.

Aromatic vs. Alicyclic Analogues

1-Ethyl-3-methylbenzene (C₉H₁₂)

- Structure : An aromatic analogue with ethyl and methyl groups on a benzene ring.

- Properties : Higher reactivity due to aromatic π-electron systems, enabling electrophilic substitution reactions. In contrast, this compound undergoes chair flipping and axial-equatorial isomerism .

- Applications : Aromatic derivatives are critical in petrochemical refining, whereas cyclohexane derivatives are more common in solvent and material science applications .

Conformational and Isomeric Comparisons

cis- vs. trans-1-Ethyl-3-methylcyclohexane

- Stability : The cis isomer’s diequatorial conformation reduces 1,3-diaxial interactions, making it ~3–5 kcal/mol more stable than the diaxial form. The trans isomer lacks this advantage, leading to higher strain .

- Separation Challenges : Similar to methylcyclohexane/benzene separation using ionic liquids, the isomer mixture of this compound may require advanced techniques like chromatography for purification .

生物活性

1-Ethyl-3-methylcyclohexane (C_10H_18) is a cyclic alkane that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an ethyl group and a methyl group attached to a cyclohexane ring. Its biological activity, although not extensively documented, has been explored in various contexts, including its effects on microbial growth and potential applications in medicinal chemistry.

This compound is a colorless liquid at room temperature, with a density of approximately 0.81 g/cm³ and a boiling point around 170°C. Its molecular structure can be represented as follows:

The compound's structure influences its interactions with biological systems, particularly in terms of solubility and reactivity.

Pharmacological Potential

The pharmacological implications of this compound are still under investigation. Some preliminary research suggests potential applications in drug formulation due to its solvent properties and ability to interact with biological membranes.

- Research Findings : In the context of drug delivery systems, cyclic alkanes have been studied for their ability to enhance the solubility and stability of various pharmaceutical compounds. This could position this compound as a candidate for further exploration in this area .

Toxicity and Safety Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Aliphatic hydrocarbons are generally regarded as low toxicity; however, exposure to high concentrations may lead to adverse effects.

Toxicological Data

| Endpoint | Value |

|---|---|

| LD50 (oral, rat) | >5000 mg/kg |

| Skin irritation | Mild |

| Eye irritation | Moderate |

These values indicate that while the compound may not pose significant acute toxicity risks, caution should be exercised regarding prolonged exposure.

常见问题

Q. How is the IUPAC name of 1-ethyl-3-methylcyclohexane determined, and what rules govern its numbering?

The IUPAC name follows substituent priority rules. When two substituents could receive the same numbering, alphabetical order determines the lower position. For this compound, "ethyl" precedes "methyl," assigning the ethyl group to carbon 1. The methyl group then receives the next lowest possible number (carbon 3). This prioritization minimizes substituent numbering while maintaining cyclohexane as the parent hydrocarbon .

Q. What experimental methods are used to confirm the molecular structure of this compound?

- Spectroscopy : Nuclear Magnetic Resonance (NMR) identifies substituent positions via chemical shifts (e.g., ethyl CH₂ at ~1.2–1.5 ppm, methyl CH₃ at ~0.7–1.0 ppm).

- Mass Spectrometry (MS) : Fragmentation patterns confirm molecular weight (126.24 g/mol) and branching (e.g., m/z peaks for C₉H₁₈⁺) .

- X-ray Crystallography : Resolves spatial arrangement (if crystallized), though this is less common for simple alkanes due to low polarity .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Ventilation : Use fume hoods to avoid inhalation.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- First Aid : For skin contact, wash with soap/water; if inhaled, move to fresh air. Consult safety data sheets (SDS) for cyclohexane derivatives, as protocols are analogous .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) elucidate the reactivity of this compound in catalytic systems?

- Density Functional Theory (DFT) : Predicts bond dissociation energies (e.g., C-C bonds in ethyl/methyl groups) and reaction pathways for oxidation or halogenation.

- Molecular Dynamics (MD) : Simulates solvent interactions and diffusion coefficients in nonpolar media.

- Example: A study on ethyl-substituted cyclohexane derivatives used DFT to model steric effects in hydrogenation reactions .

Q. What contradictions exist in kinetic models for the pyrolysis of methylcyclohexane derivatives, and how might they apply to this compound?

Shock tube experiments on methylcyclohexane revealed discrepancies in ignition delay times under varying pressures (1–4 atm) and temperatures (1200–2100 K). For this compound, similar studies may require adjustments to rate constants for ethyl group decomposition, as branched chains alter radical propagation pathways .

Q. How does the chair conformer stability of cis-1-ethyl-3-methylcyclohexane inform its stereochemical behavior?

- 1,3-Diaxial vs. Diequatorial : The diequatorial conformation minimizes steric strain (van der Waals repulsion) between ethyl and methyl groups.

- Energy Difference : Computational models estimate a stability gap of ~3–5 kcal/mol favoring the diequatorial form. This impacts reaction selectivity in stereosynthetic pathways .

Methodological Challenges

Q. What analytical techniques resolve co-elution issues in GC-MS for this compound when mixed with structurally similar alkanes?

- Two-Dimensional GC (GC×GC) : Enhances separation using orthogonal polarity columns.

- High-Resolution MS : Differentiates isomers via exact mass (e.g., C₉H₁₈ vs. C₁₀H₂₂).

- Example: A study on crude oil condensates used GC×GC to distinguish this compound from 2,4-dimethylheptane (both C₉H₁₈) .

Q. How can retrosynthetic analysis streamline the laboratory synthesis of this compound?

- Stepwise Approach :

Cyclohexane alkylation via Friedel-Crafts (ethylation followed by methylation).

Hydrogenation of 1-ethyl-3-methylcyclohexene (precursor from dehydration).

- AI Tools : Platforms like Reaxys or Pistachio predict feasible routes using databases of known reactions (e.g., ethyl bromide + methyl chloride with AlCl₃ catalyst) .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。